

Application Note: Isolation and Characterization of Repaglinide Ethyl Ester from Bulk Drug Substance

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Compound of Interest

Compound Name: *Repaglinide ethyl ester*

Cat. No.: *B025568*

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Introduction

Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the purity of the bulk drug substance is of paramount importance to ensure its safety and efficacy. During the synthesis of repaglinide, various process-related impurities and degradation products can arise. One such potential impurity is **Repaglinide Ethyl Ester**. The presence of this and other impurities must be carefully monitored and controlled within acceptable limits as per regulatory guidelines.

This application note provides a detailed protocol for the isolation of **repaglinide ethyl ester** from the repaglinide bulk drug substance using preparative High-Performance Liquid Chromatography (HPLC). It also outlines the analytical HPLC method for the quantification of this impurity and provides information on its characterization using spectroscopic techniques. A synthetic scheme for the formation of **repaglinide ethyl ester** is also presented to aid in understanding its origin.

Synthesis and Formation of Repaglinide Ethyl Ester

Repaglinide ethyl ester can be formed as an intermediate during the synthesis of repaglinide. One common synthetic route involves the condensation of (S)-3-methyl-1-(2-

piperidinophenyl)-1-butylamine with 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. The resulting product is the ethyl ester of repaglinide, which is then hydrolyzed to yield the final repaglinide API. Incomplete hydrolysis or side reactions can lead to the presence of residual **repaglinide ethyl ester** in the bulk drug.

Experimental Protocols

Analytical HPLC Method for Quantification of Repaglinide Ethyl Ester

This method is suitable for the detection and quantification of **repaglinide ethyl ester** in repaglinide bulk drug substance.

Chromatographic Conditions:

Parameter	Value
Column	C18 (e.g., Kromasil ODS, 100 x 4.6 mm, 5 μ m) [1]
Mobile Phase	Methanol:Phosphate Buffer (pH 3.0) in a gradient
Flow Rate	1.0 mL/min [1]
Detection	UV at 242 nm [1]
Injection Volume	10 μ L
Column Temperature	Ambient

Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of **Repaglinide Ethyl Ester** reference standard in methanol. Further dilute with the mobile phase to obtain a series of calibration standards.
- Sample Solution: Accurately weigh and dissolve the repaglinide bulk drug substance in methanol to achieve a known concentration.

Validation Parameters:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Preparative HPLC Method for Isolation of Repaglinide Ethyl Ester

This protocol is designed for the isolation of **repaglinide ethyl ester** from a crude mixture or bulk drug containing a sufficient amount of the impurity for characterization.

Chromatographic Conditions:

Parameter	Value
Column	C18 (Preparative, e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate	20 mL/min
Detection	UV at 242 nm
Injection Volume	500 µL (concentration dependent)
Column Temperature	Ambient

Procedure:

- Dissolve a known quantity of the repaglinide bulk drug in the mobile phase to prepare a concentrated solution.
- Filter the solution through a 0.45 µm filter.
- Perform multiple injections onto the preparative HPLC system.
- Collect the fractions corresponding to the **repaglinide ethyl ester** peak.

- Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.
- Confirm the purity of the isolated fraction using the analytical HPLC method described above.

Characterization of Repaglinide Ethyl Ester

The isolated **repaglinide ethyl ester** should be characterized using spectroscopic methods to confirm its structure.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the presence of the ethyl ester group.

Data Presentation

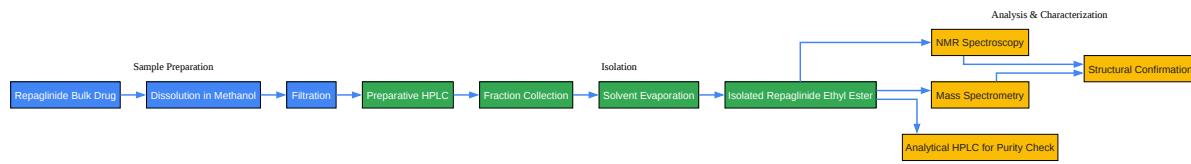
Table 1: Analytical HPLC Method Parameters

Parameter	Specification
Column	C18, 100 x 4.6 mm, 5 µm[1]
Mobile Phase	Methanol:Phosphate Buffer (pH 3.0)
Flow Rate	1.0 mL/min[1]
Wavelength	242 nm[1]
Retention Time of Repaglinide	Approx. 4-6 min (method dependent)
Relative Retention Time of Ethyl Ester	To be determined

Table 2: Preparative HPLC Method Parameters

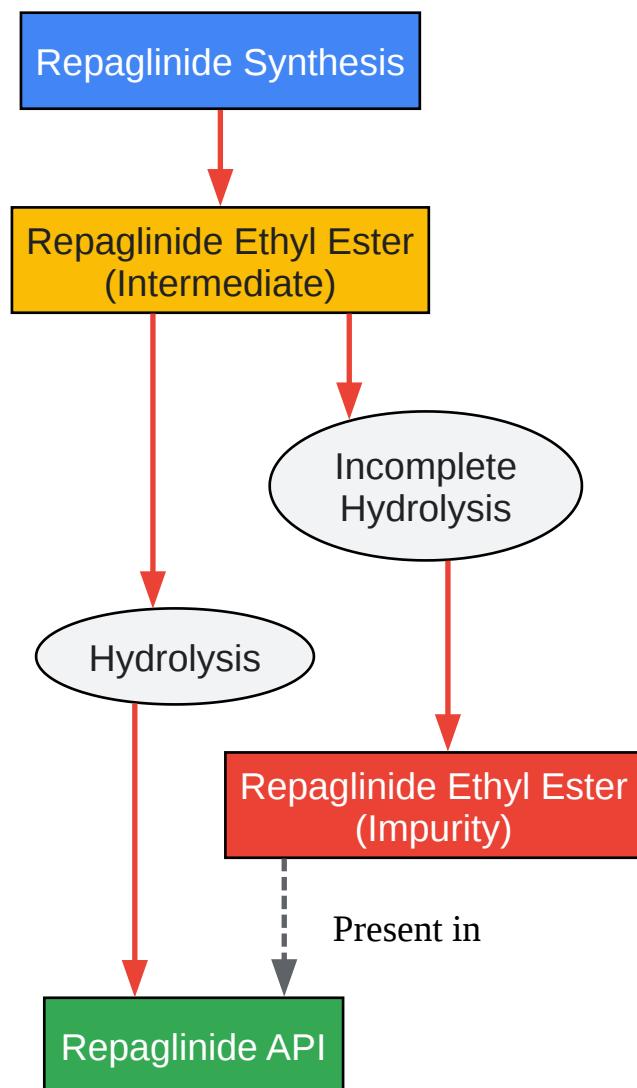
Parameter	Specification
Column	C18, 250 x 21.2 mm, 10 μ m
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid
Flow Rate	20 mL/min
Wavelength	242 nm
Sample Loading	Dependent on impurity concentration

Visualizations



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Caption: Workflow for the isolation and characterization of **repaglinide ethyl ester**.



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Caption: Formation of **repaglinide ethyl ester** as an impurity.

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References

- 1. itmedicalteam.pl [itmedicalteam.pl]

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